molecular formula C9H10N4O3 B1384468 3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid CAS No. 1000931-71-4

3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid

Cat. No.: B1384468
CAS No.: 1000931-71-4
M. Wt: 222.2 g/mol
InChI Key: UCAUVNVDANIZHI-UHFFFAOYSA-N
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Description

3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid is a high-purity chemical compound provided for research purposes. This molecule features a pyrazolo[3,4-d]pyrimidine core, which is a well-recognized scaffold in medicinal chemistry due to its role as a bioisostere of purine nucleobases . This core structure allows derivatives to act as competitive inhibitors of ATP-binding sites in various kinase targets . The compound is defined by the molecular formula C 9 H 10 N 4 O 3 and a molecular weight of 222.20 g/mol . Its specific structural identifiers include the CAS Registry Number 1000931-71-4 , SMILES string "O=C(O)CCC1=NC(N(C)N=C2)=C2C(N1)=O" , and InChIKey UCAUVNVDANIZHI-UHFFFAOYSA-N . Research Applications and Value: This reagent serves as a key synthetic building block for the development of novel kinase inhibitors. Recent scientific literature highlights the significant research interest in pyrazolo[3,4-d]pyrimidine derivatives as potent anticancer agents . These derivatives are extensively investigated for their ability to inhibit critical tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . Inhibiting these targets can disrupt signaling pathways that drive cancer cell proliferation, survival, and angiogenesis. Researchers utilize this propanoic acid-functionalized derivative to design and synthesize new compounds for evaluating in vitro anti-proliferative activity against various cancer cell lines, enzymatic inhibitory activity, and for conducting mechanism-of-action studies, including apoptosis and cell cycle analysis . Handling and Storage: For optimal stability, this product should be stored sealed in a dry environment at 2-8°C . Important Notice: This product is intended for research applications only and is not classified as a drug or pharmaceutical agent. It is strictly for laboratory use and is not suitable for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-13-8-5(4-10-13)9(16)12-6(11-8)2-3-7(14)15/h4H,2-3H2,1H3,(H,14,15)(H,11,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAUVNVDANIZHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)NC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid is a pyrazolopyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of this compound is C9H10N4O3. The compound features a pyrazolopyrimidine core which is known for its diverse biological activities.

Structural Information

PropertyValue
Molecular FormulaC9H10N4O3
SMILESCN1C2=C(C=N1)C(=O)NC(=N2)CCC(=O)O
InChIInChI=1S/C9H10N4O3/c1-13...
InChIKeyUCAUVNVDANIZHI-UHFFFAOYSA-N

Anticancer Properties

Recent studies have indicated that derivatives of pyrazolopyrimidines exhibit anticancer activity. For instance, compounds with similar structures have shown the ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of critical enzymes involved in cell cycle regulation and apoptosis pathways.

Anti-inflammatory Effects

Research has suggested that pyrazolopyrimidine derivatives can modulate inflammatory responses. They may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory process. This activity could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

Some studies have reported that related compounds exhibit antimicrobial properties against a range of bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways.

Study on Anticancer Activity

In a study published in Cancer Research, a series of pyrazolopyrimidine derivatives were tested for their ability to inhibit tumor growth in vitro and in vivo. The results indicated that certain compounds significantly reduced tumor size in mouse models, demonstrating potential as anticancer agents .

Inhibition of Inflammatory Response

A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of pyrazolopyrimidine derivatives. The researchers found that these compounds effectively reduced inflammation markers in animal models of arthritis, suggesting their potential use in therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The pyrazolo[3,4-d]pyrimidine scaffold is versatile, with modifications at positions 1, 4, and 6 significantly influencing biological activity and physicochemical properties. Below is a detailed comparison with structurally related compounds:

3-{4-Oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic Acid (CAS 63674-70-4)

  • Structural Difference : Substitution of the N1 methyl group with a phenyl ring.
  • Phenyl-substituted derivatives are often explored for kinase inhibition due to aromatic stacking interactions in enzymatic pockets .

N-(4-Methyl-1,3-thiazol-2-yl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide (CAS 877630-24-5)

  • Structural Difference: Replacement of the propanoic acid with a sulfanyl-acetamide group.
  • Implications :
    • The sulfanyl group may confer redox-modulating properties, while the acetamide moiety could enhance solubility.
    • Such modifications are common in prodrug strategies to improve bioavailability .

1-Phenyl-6-sulfanyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

  • Structural Difference: A sulfhydryl (-SH) group at C6 instead of propanoic acid.
  • Implications :
    • The -SH group can participate in disulfide bond formation or metal chelation, relevant in antioxidant or metalloenzyme-targeting applications .

Antimicrobial Activity

  • Chlorinated 3-Phenylpropanoic Acid Derivatives (): Compounds like 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid show selective activity against E. coli and S. aureus. The propanoic acid moiety may enhance bacterial membrane disruption via carboxylate interactions .
  • Pyrazolo[3,4-d]pyrimidine Derivatives ():

    • Derivatives with amine or triazole substituents exhibit antifungal and antibacterial activity, suggesting the core scaffold’s versatility in targeting microbial enzymes .

Enzyme Inhibition

  • Kinase and Phosphodiesterase Targets: Pyrazolo[3,4-d]pyrimidines are known inhibitors of kinases (e.g., Src family) and phosphodiesterases, with substituents like phenyl or methyl modulating selectivity .

Physicochemical and Spectroscopic Properties

Spectroscopic Data

  • 1H-NMR: Propanoic acid protons in analogs show triplets at δ 2.52–2.64 ppm, while NH protons in amide derivatives appear at δ 7.53–12.41 ppm () .
  • IR: Strong C=O stretches (1684–1726 cm⁻¹) and O–H/N–H bands (3176–3448 cm⁻¹) are characteristic of the propanoic acid and pyrimidine ketone groups .

Lipophilicity and Solubility

  • LogP: Methyl and phenyl substituents increase logP (lipophilicity), whereas propanoic acid enhances water solubility via ionization at physiological pH.

Comparative Data Table

Compound Name Substituents (Position) Biological Activity Key Reference
3-{1-Methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic Acid N1-Me, C4=O, C6-propanoic acid Potential kinase inhibition
3-{4-Oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic Acid N1-Ph, C4=O, C6-propanoic acid Kinase inhibition (hypothesized)
N-(4-Methyl-1,3-thiazol-2-yl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide C6-sulfanyl-acetamide Prodrug potential
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic Acid Chlorinated phenyl, propanoic acid Antimicrobial (E. coli, S. aureus)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid and its derivatives?

  • Methodological Answer : The compound and its analogs are typically synthesized via tandem aza-Wittig and annulation reactions. For example, iminophosphorane intermediates react with aromatic isocyanates and hydrazine to form pyrazolo[3,4-d]pyrimidine cores, followed by propanoic acid side-chain incorporation . Yields range from 52–92%, with purity confirmed via HPLC (>95%). Key steps include regioselective cyclization and acid-catalyzed ester hydrolysis.

Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?

  • Methodological Answer : Structural validation relies on spectroscopic techniques:

  • 1H/13C NMR : Assigns proton environments and carbon frameworks, distinguishing regioisomers (e.g., pyrazolo[3,4-d] vs. [1,5-a] positions).
  • X-ray crystallography : Resolves ambiguity in fused-ring systems, as demonstrated for pyrazolo[3,4-d]pyrimidin-4-one derivatives .
  • Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns.

Q. What in vitro biological activities have been reported for this compound?

  • Methodological Answer : Derivatives exhibit anticancer and antifungal activity. For example:

  • Anticancer : Hybrids with urea moieties (e.g., CBS-1) show IC50 values <1 µM against A549 lung cancer cells via caspase-3 activation and NF-κB suppression .
  • Antifungal : 6-Arylaminopyrimidin-4-one derivatives inhibit Sclerotinia sclerotiorum by 82–100% at 10–50 mg/L, with methyl substituents enhancing efficacy .

Advanced Research Questions

Q. How do substituents on the pyrazolo[3,4-d]pyrimidine scaffold influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Position 1 : Methyl groups improve metabolic stability (t1/2 >6 hr in murine models) .
  • Position 6 : Aryl amino groups enhance antifungal activity by 30–50% compared to alkyl chains, likely via π-π stacking with fungal enzyme targets .
  • Propanoic acid moiety : Critical for solubility (logP = -0.89 at pH 7.4) and binding to charged residues in kinase pockets .

Q. What strategies address contradictions between in vitro and in vivo efficacy data for derivatives?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic limitations. Solutions include:

  • Prodrug modification : Esterification of the carboxylic acid group to improve oral bioavailability (e.g., ethyl esters show 3x higher AUC in mice) .
  • Caco-2 permeability assays : Identify compounds with Papp >1×10⁻⁶ cm/s, correlating with in vivo absorption .
  • Metabolic profiling : LC-MS/MS detects rapid glucuronidation of the acid moiety, prompting structural tweaks to block conjugation sites.

Q. How can computational modeling guide the optimization of physicochemical properties?

  • Methodological Answer :

  • QSAR models : Correlate polar surface area (PSA <70 Ų) with blood-brain barrier penetration .
  • Molecular docking : Predict interactions with PI3Kα (PDB: 4L23), identifying hydrophobic contacts between the pyrimidine core and Val851 .
  • Solubility prediction : pKa (8.87) and logD (-0.89 at pH 7.4) guide buffer selection for formulation .

Q. What experimental designs validate target engagement in mechanistic studies?

  • Methodological Answer :

  • Kinase inhibition assays : Use ADP-Glo™ kits to measure IC50 against PI3Kα (e.g., 3-{1-methyl-4-oxo... derivatives show IC50 = 12 nM) .
  • Apoptosis assays : Annexin V/PI staining and caspase-3/7 luminescence kits confirm programmed cell death in A549 cells treated with CBS-1 .
  • Western blotting : Quantify NF-κB p65 phosphorylation suppression (≥80% at 10 µM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid
Reactant of Route 2
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3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid

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